![molecular formula C9H17NO2Si B13202561 Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-2-aza-5-silaspiro[44]nonane-3-carboxylate is a unique compound characterized by its spirocyclic structure, which includes both silicon and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate typically involves multistep organic synthesis. One common method includes the reaction of a silicon-containing precursor with an azacyclic compound under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum, which facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol derivatives.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic compounds, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate involves its interaction with specific molecular targets. The silicon and nitrogen atoms in the spirocyclic structure allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (3S)-2-aza-5-silaspiro[4.5]decane-3-carboxylate
- Methyl (3S)-2-aza-5-silaspiro[4.6]undecane-3-carboxylate
Uniqueness
Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H17NO2Si |
|---|---|
Peso molecular |
199.32 g/mol |
Nombre IUPAC |
methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C9H17NO2Si/c1-12-9(11)8-6-13(7-10-8)4-2-3-5-13/h8,10H,2-7H2,1H3/t8-/m1/s1 |
Clave InChI |
BIZSEZFKUKIYJX-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[Si]2(CCCC2)CN1 |
SMILES canónico |
COC(=O)C1C[Si]2(CCCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
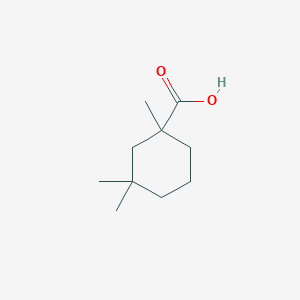
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)

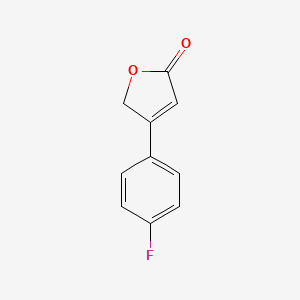

![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
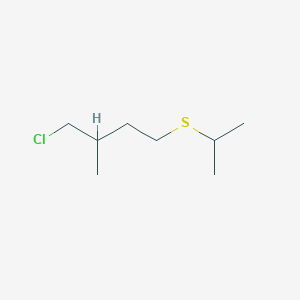
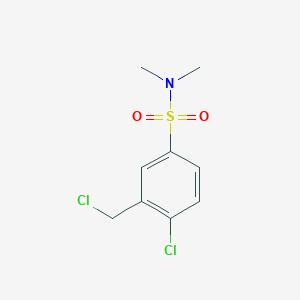
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
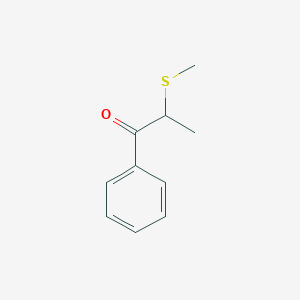
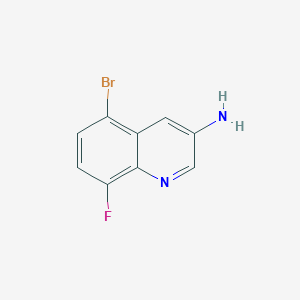
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
